

# Application Notes and Protocols for VT107 In Vivo Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of **VT107**, a potent pan-TEAD auto-palmitoylation inhibitor, in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **VT107**.

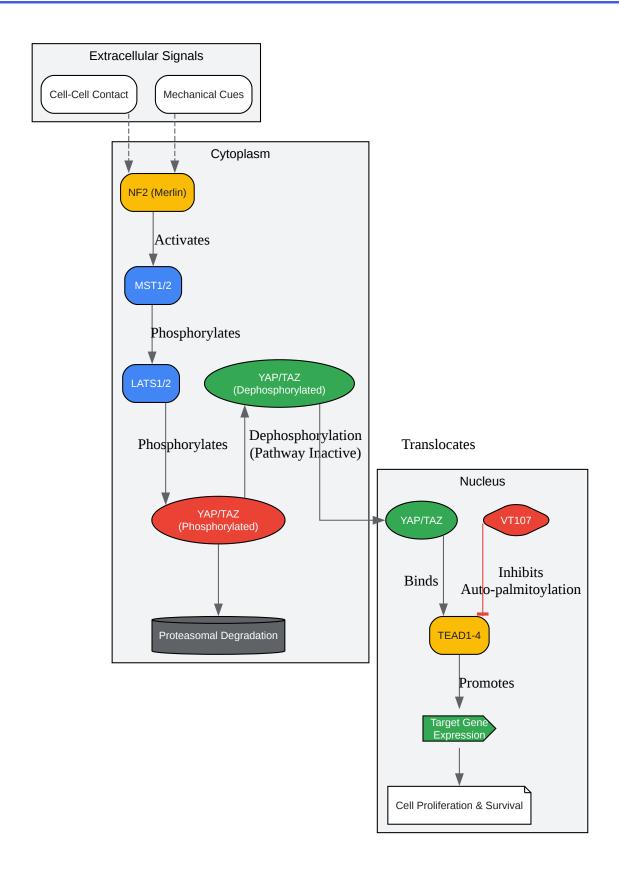
## **Mechanism of Action**

**VT107** is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1] In the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ, when translocated to the nucleus, bind to TEAD proteins to promote the expression of genes involved in cell proliferation and survival.[1][2] This pathway is often dysregulated in various cancers, such as mesothelioma and schwannoma, frequently due to mutations in the NF2 gene, which leads to the activation of YAP/TAZ.[2][3]

**VT107** functions by inhibiting the auto-palmitoylation of TEADs, a critical post-translational modification required for their stability and interaction with YAP/TAZ.[1][4][5] By blocking this process, **VT107** disrupts the YAP/TAZ-TEAD complex, thereby suppressing the transcription of target genes and inhibiting tumor growth.[2][5]

## **Signaling Pathway**





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Caption: The Hippo Signaling Pathway and the Mechanism of Action of VT107.



## In Vivo Administration and Dosage in Mouse Models

**VT107** and its analogs have been evaluated in various mouse models, primarily xenograft and patient-derived xenograft (PDX) models of mesothelioma and schwannoma with NF2 deficiency. Oral gavage is the standard route of administration.

### **Formulation**

For in vivo studies, **VT107** is typically formulated in a solution suitable for oral administration. A common formulation is:

- 5% DMSO
- 10% Solutol
- 85% D5W (5% dextrose in water)[2]

## **Dosage and Administration Schedule**

The dosage of **VT107** and related compounds can vary depending on the mouse model and the specific therapeutic strategy (monotherapy vs. combination therapy).

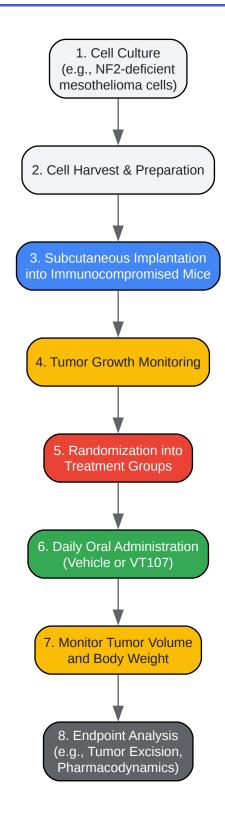


Compound	Mouse Model	Dosage	Administrat ion Route	Frequency	Reference
VT107	Generic Mouse Model	10 mg/kg	Oral (p.o.)	Not Specified	[6]
VT104 (VT1)	NF2-deficient Mesotheliom a Xenograft (NCI-H226)	3 mg/kg and 10 mg/kg	Oral (p.o.)	Daily	[2]
VT104 (VT1)	NF2fl/fl-CRE+ Schwannoma Mouse Model	10 mg/kg	Oral Gavage	Daily for 21 days	[3]
VT2	NF2fl/fl-CRE+ Schwannoma Mouse Model	30 mg/kg	Oral Gavage	Daily for 21 days	[3]
VT103	NF2-deficient Mesotheliom a Xenograft (NCI-H2373)	10 mg/kg	Oral (p.o.)	Daily for 3 days (for PD)	[2]
VT108	NF2 mutant NSCLC PDX	Not Specified	Not Specified	Not Specified	[4]

# Experimental Protocols Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and treating a subcutaneous xenograft model to assess the in vivo efficacy of **VT107**.





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Caption: Experimental Workflow for a Xenograft Efficacy Study.

Materials:



- NF2-deficient cancer cell line (e.g., NCI-H226)
- Cell culture medium and supplements
- Matrigel or similar basement membrane matrix
- Immunocompromised mice (e.g., nude or SCID)
- VT107
- Dosing vehicle (5% DMSO, 10% Solutol, 85% D5W)
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day
  of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and
  Matrigel at a concentration of 1-10 x 106 cells per 100-200 μL.
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
   [2] Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width2).
- Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
- Treatment Administration: Prepare the VT107 formulation and the vehicle control. Administer the designated treatment daily via oral gavage.
- Efficacy Monitoring: Continue to monitor tumor volume and body weight twice weekly.
- Endpoint: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000 mm3) or at the end of the study period.



 Pharmacodynamic Analysis: For pharmacodynamic studies, tumors can be harvested at specific time points after the final dose (e.g., 4 hours) to analyze target gene expression (e.g., CTGF, CYR61) by qPCR or protein levels by Western blot.[2]

## **Pharmacokinetic Study Protocol**

A pharmacokinetic (PK) study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **VT107**.

#### Procedure:

- Administer a single dose of VT107 intravenously (i.v.) or orally (p.o.) to mice.[2]
- Collect blood samples from the saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- · Process the blood to obtain plasma.
- Quantify the concentration of VT107 in the plasma samples using LC/MS-MS.[2]
- Analyze the data using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[2]

## **Quantitative In Vivo Efficacy Data**

The following table summarizes the reported in vivo efficacy of **VT107**-related compounds in mouse models.



Compound	Mouse Model	Dose	Outcome	% Tumor Growth Inhibition (TGI)	Reference
VT104	NCI-H226 Xenograft	10 mg/kg, daily p.o.	Tumor Regression	103.67%	[2]
VT104	NCI-H226 Xenograft	3 mg/kg, daily p.o.	Tumor Regression	102.49%	[2]
VT103	NCI-H226 Xenograft	30 mg/kg, daily p.o.	Significant Tumor Growth Inhibition	Not Specified	[2]
VT1	NF2fl/fl-CRE+ Schwannoma	10 mg/kg, daily p.o.	Significant inhibition of tumor cell proliferation	Not Specified	[3]
VT2	NF2fl/fl-CRE+ Schwannoma	30 mg/kg, daily p.o.	Significant inhibition of tumor cell proliferation	Not Specified	[3]

Note: TGI > 100% indicates tumor regression.

## **Safety and Tolerability**

In the reported studies, TEAD inhibitors like VT104 were generally well-tolerated at efficacious doses, with no significant adverse effects on body weight.[3] However, it is essential to monitor animal health and body weight throughout the study period. Recent findings suggest that pan-TEAD inhibitors may have on-target renal toxicity, specifically podocyte injury, which should be considered in the design of long-term studies.[7]

These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific models and research questions. Adherence to



institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo experiments.

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